Piperidolate Piperidolate 2,2-diphenylacetic acid (1-ethyl-3-piperidinyl) ester is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 82-98-4
VCID: VC0539740
InChI: InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3
SMILES: CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C21H25NO2
Molecular Weight: 323.4 g/mol

Piperidolate

CAS No.: 82-98-4

Cat. No.: VC0539740

Molecular Formula: C21H25NO2

Molecular Weight: 323.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Piperidolate - 82-98-4

Specification

CAS No. 82-98-4
Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
IUPAC Name (1-ethylpiperidin-3-yl) 2,2-diphenylacetate
Standard InChI InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3
Standard InChI Key KTHVBAZBLKXIHZ-UHFFFAOYSA-N
SMILES CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical and Structural Properties of Piperidolate

Piperidolate (CAS No. 82-98-4) is a diarylmethane derivative with the molecular formula C21H25NO2\text{C}_{21}\text{H}_{25}\text{NO}_{2} and a molecular weight of 323.43 g/mol . Its IUPAC name, (1-ethylpiperidin-3-yl) 2,2-diphenylacetate, reflects its structural composition, which includes a piperidine ring substituted with an ethyl group and esterified with diphenylacetic acid . The hydrochloride salt form (CAS No. 129-77-1) is commonly used in pharmaceutical preparations, with a molecular weight of 359.9 g/mol .

Solubility and Stability

Piperidolate exhibits high solubility in dimethyl sulfoxide (DMSO) (≥150 mg/mL or 463.78 mM) . Stability is temperature-dependent: storage at -80°C preserves the compound for up to six months, while storage at -20°C limits its viability to one month . Repeated freezing and thawing cycles degrade the compound, necessitating aliquoted storage .

Table 1: Key Chemical Properties of Piperidolate

PropertyValueSource
Molecular FormulaC21H25NO2\text{C}_{21}\text{H}_{25}\text{NO}_{2}
Molecular Weight323.43 g/mol
CAS No. (Base)82-98-4
CAS No. (Hydrochloride)129-77-1
Solubility in DMSO≥150 mg/mL
SMILES NotationO=C(OC1CN(CC)CCC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Pharmacological Mechanism of Action

Piperidolate functions as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting smooth muscle contraction induced by acetylcholine (ACh) . In rodent models, it suppresses intestinal and tracheal spasms by blocking both tonic and phasic responses in smooth muscle tissues . Unlike selective antimuscarinics, piperidolate also interferes with intracellular calcium release, akin to papaverine, by inhibiting store-operated calcium channels . This dual mechanism—muscarinic receptor antagonism and calcium flux modulation—underlies its broad spasmolytic activity .

In Vitro and In Vivo Studies

In guinea pig taenia caeci, piperidolate (10–100 µM) abolished tonic contractions caused by ACh and barium ions, while higher concentrations (300 µM) suppressed spike potentials, indicating direct effects on contractile machinery . Rat uterine studies revealed non-specific inhibition of oxytocin- and ACh-induced contractions, unaffected by hormonal pretreatment . These findings suggest tissue-independent efficacy, broadening its therapeutic potential .

Therapeutic Applications

Gastrointestinal and Biliary Disorders

Piperidolate hydrochloride is clinically prescribed for cramp-like pain associated with gastric ulcers, gastritis, and cholecystitis . Adults receive 150–200 mg daily in divided oral doses, achieving symptomatic relief within 1–2 hours . Its ability to relax the sphincter of Oddi makes it adjunctive therapy for biliary dyskinesia .

Obstetric Use

Off-label applications include managing premature uterine contractions in threatened miscarriage . By inhibiting oxytocin-induced myometrial activity, piperidolate prolongs gestation in animal models, though human data remain limited .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral administration of piperidolate hydrochloride in rats achieves peak plasma concentrations within 3 hours, with extensive hepatic accumulation . Despite high absorption rates (97%), low systemic bioavailability arises from first-pass metabolism .

Excretion

Piperidolate metabolites, including glucuronide and sulfate conjugates, are excreted renally over 8 days . Fecal excretion is minimal (<5%), confirming primary renal clearance .

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